molecular formula C17H28ClNO B5119152 1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride

1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride

Cat. No. B5119152
M. Wt: 297.9 g/mol
InChI Key: IJDRAVMWZLQGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride” is a chemical compound. It is also known as Pitolisant hydrochloride . It is a potent and selective competitive antagonist/inverse agonist of the histamine H3 receptor .


Synthesis Analysis

The synthesis of “this compound” involves several steps :

  • The 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine is then reacted with HCl to obtain the product .

Molecular Structure Analysis

The empirical formula of “this compound” is C17H26ClNO · HCl . The molecular weight is 332.31 .


Physical And Chemical Properties Analysis

  • Assay: ≥98% (HPLC)
  • Form: Powder
  • Solubility: H2O: 2 mg/mL, clear
  • Storage temperature: 2-8°C

Safety and Hazards

  • It is highly flammable liquid and vapor .
  • It is harmful if swallowed .
  • It is toxic in contact with skin or if inhaled .
  • It causes severe skin burns and eye damage .
  • It is harmful to aquatic life .

properties

IUPAC Name

1-[3-(2-propan-2-ylphenoxy)propyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-15(2)16-9-4-5-10-17(16)19-14-8-13-18-11-6-3-7-12-18;/h4-5,9-10,15H,3,6-8,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRAVMWZLQGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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